(3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
(3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a rigid cyclopenta[c]pyrrole scaffold with a tert-butyl carbamate protecting group and a cyano (-CN) substituent at position 5. This compound is of significant interest in medicinal chemistry, particularly as a precursor or intermediate for nonretinoid antagonists targeting proteins such as retinol-binding protein 4 (RBP4) . Its stereochemistry (3aR,5s,6aS) is critical for maintaining structural integrity and biological activity. The tert-butyl carbamate group enhances solubility and stability during synthesis, while the cyano group introduces electron-withdrawing properties, influencing reactivity and binding interactions .
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-5-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-5,7-8H2,1-3H3/t9?,10-,11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUDHFIGYWWMJ-FGWVZKOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738170 | |
| Record name | tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256039-44-7 | |
| Record name | tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often involve the use of strong bases and specific solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The cyano group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
The compound features a cyclopentane-derived structure with a cyano group attached to the pyrrole ring. This configuration contributes to its reactivity and interaction with biological targets.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.
- Reagent in Organic Reactions : It can be utilized as a reagent in diverse organic reactions, including oxidation, reduction, and substitution processes. The ability to undergo these reactions makes it valuable in synthetic pathways aimed at creating specialty chemicals.
Biology
- Biological Pathway Studies : The compound can be employed in the study of biological pathways, particularly in pharmacology and medicinal chemistry. Its interactions with enzymes and receptors can provide insights into metabolic processes and potential therapeutic targets.
- Probe for Enzyme Activities : The cyano group enhances its electrophilic character, allowing it to participate in nucleophilic reactions with biological macromolecules. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Industry
- Production of Specialty Chemicals : In industrial applications, (3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is utilized in the production of specialty chemicals and materials that require specific properties due to its unique structural features.
Similar Compounds
| Compound Name | Key Features |
|---|---|
| (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride | Similar structural framework but different functional groups |
| (3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate | Contains an acetoxy group instead of a cyano group |
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups that confer unique reactivity and potential applications. The presence of both a cyano group and a tert-butyl ester allows for diverse chemical modifications and interactions.
The compound exhibits significant biological activity due to its unique structural features. Its ability to interact with specific enzymes and receptors enhances its potential as a pharmacological agent. The interactions can lead to various effects within biological systems, making it a candidate for further research in drug development.
Mechanism of Action
The mechanism of action of (3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives with variations at position 5 of the bicyclic core. These modifications significantly alter physicochemical properties, synthetic pathways, and biological activities. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
*Inferred from structural similarity to oxo derivative.
Functional Group Impact
- Cyano (-CN): Introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation compared to oxo (=O) or amino (-NH₂) groups. However, it may reduce aqueous solubility .
- Trifluoromethylphenyl (-CF₃Ph) : Increases lipophilicity and improves target binding via π-π stacking and hydrophobic interactions, critical for RBP4 antagonism .
Biological Activity
(3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of approximately 236.31 g/mol. This compound exhibits significant biological activity due to its unique structural features, including a cyano group and a tert-butyl ester. Its potential applications span various fields, particularly in pharmacology and medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
| CAS Number | 1256039-44-7 |
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.3101 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
Structural Characteristics
The compound features a cyclopentane-derived structure with a cyano group attached to the pyrrole ring. This configuration contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group enhances its electrophilic character, allowing it to participate in nucleophilic reactions with biological macromolecules. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects.
Potential Biological Targets
- Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors: It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
Pharmacological Applications
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Nicotinic Acetylcholine Receptor Agonists: This compound serves as an important intermediate in the synthesis of drugs targeting nicotinic receptors, which are critical for neurotransmission.
- Anti-inflammatory Activity: Similar compounds have demonstrated potential as COX-1 and COX-2 inhibitors, suggesting that this compound may also possess anti-inflammatory properties .
Synthesis and Biological Evaluation
A study conducted by researchers focused on the synthesis of related compounds and their biological evaluation. The synthesis involved multiple steps including debenzylation and ring hydrogenation, yielding significant quantities suitable for further testing .
In Vitro Studies
In vitro studies have assessed the interaction of this compound with various cell lines. Preliminary results indicate that the compound can influence cell proliferation and apoptosis pathways, although detailed mechanisms remain under investigation.
Comparative Biological Activity Table
Q & A
Q. What are the key considerations for optimizing the synthesis of (3aR,5s,6aS)-tert-butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
The synthesis involves multi-step processes, including cyclization, functional group modifications (e.g., cyano group introduction), and stereochemical control. Critical parameters include:
- Catalytic hydrogenation : Use of 10% Pd/C under H₂ pressure (40 psi) for selective reduction, achieving ~85% yield after purification via flash chromatography .
- Solvent and temperature : Polar aprotic solvents (e.g., THF or DMF) at controlled temperatures (20–60°C) to prevent side reactions .
- Protecting groups : The tert-butyl carbamate group enhances stability during synthesis and facilitates downstream functionalization .
Q. How can the stereochemical purity of this compound be validated experimentally?
Advanced analytical techniques are required:
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- X-ray crystallography : Confirms absolute configuration, particularly for bicyclic systems with multiple stereocenters .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments verify spatial proximity of protons in the cyclopenta[c]pyrrole core .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Key precautions:
- PPE : Gloves, goggles, and lab coats to minimize exposure .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Waste disposal : Neutralize acidic or basic byproducts before disposal in designated hazardous waste containers .
Q. Which analytical methods are most reliable for characterizing its structural integrity?
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., 225.28 g/mol for related derivatives) .
- ¹H/¹³C NMR : Assigns peaks to specific protons and carbons (e.g., tert-butyl group at δ 1.48 ppm in CDCl₃) .
- IR spectroscopy : Identifies functional groups like the cyano (C≡N stretch at ~2200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent decomposition .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tert-butyl ester .
- Light sensitivity : Amber glass vials mitigate photodegradation of the bicyclic core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like muscarinic receptors?
- Docking studies : Use software (e.g., AutoDock Vina) to simulate binding to acetylcholine receptor pockets, focusing on hydrogen bonding with the cyano group and hydrophobic interactions with the tert-butyl moiety .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from receptor-binding assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Batch variability testing : Use LC-MS to verify purity (>95%) and rule out impurities as confounding factors .
- Species-specific assays : Test activity in human vs. rodent receptor isoforms to account for interspecies differences .
Q. How can the compound be derivatized to enhance its pharmacokinetic properties?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the 5-cyano position to improve solubility .
- PEGylation : Attach polyethylene glycol chains to the pyrrole nitrogen to prolong half-life .
- Metabolic stability : Replace the tert-butyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
Q. What experimental designs are optimal for evaluating in vivo efficacy in neurological models?
- Rodent models : Administer doses (1–10 mg/kg, IP) in scopolamine-induced amnesia mice, measuring cognitive recovery via Morris water maze .
- Biomarker analysis : Quantify acetylcholine levels in hippocampal microdialysates using LC-MS/MS .
- Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in chronic dosing studies .
Q. How do reaction conditions influence stereoselectivity during synthesis?
- Catalyst choice : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., BINAP-Ru) enforce (3aR,5s,6aS) configuration .
- Temperature effects : Lower temperatures (–20°C) favor kinetic control, reducing racemization during cyclization .
- Solvent polarity : Nonpolar solvents (e.g., hexane) stabilize transition states for stereospecific ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
